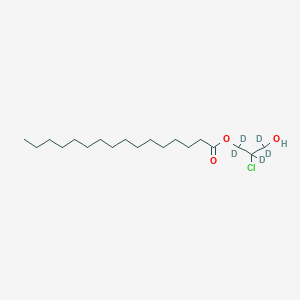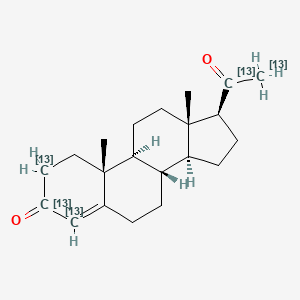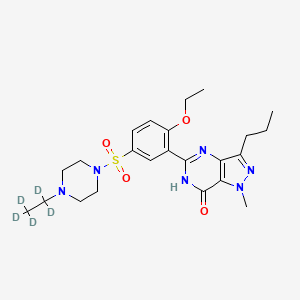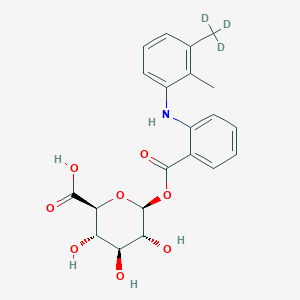
Mefenamic-d3 Acyl-Beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mefenamic-d3 Acyl-Beta-D-glucuronide is a stable isotope-labeled compound used primarily in research. It is a derivative of Mefenamic acid, which is a nonsteroidal anti-inflammatory drug (NSAID). The compound is often utilized in pharmacokinetic studies to understand the metabolism and excretion of Mefenamic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mefenamic-d3 Acyl-Beta-D-glucuronide involves the glucuronidation of Mefenamic acid. This process typically includes the reaction of Mefenamic acid with a glucuronic acid derivative under specific conditions to form the glucuronide conjugate. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Mefenamic-d3 Acyl-Beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized glucuronides, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mefenamic-d3 Acyl-Beta-D-glucuronide is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Mefenamic acid metabolites.
Biology: Employed in studies to understand the metabolic pathways and excretion of Mefenamic acid.
Medicine: Utilized in pharmacokinetic studies to determine the bioavailability and half-life of Mefenamic acid.
Industry: Used in the development of new drugs and formulations involving Mefenamic acid
Mecanismo De Acción
The mechanism of action of Mefenamic-d3 Acyl-Beta-D-glucuronide involves its role as a metabolite of Mefenamic acid. Mefenamic acid binds to prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. This inhibition reduces inflammation and pain. The glucuronide conjugate is formed as part of the body’s process to excrete the drug .
Comparación Con Compuestos Similares
Similar Compounds
Mefenamic Acyl-Beta-D-glucuronide: The non-deuterated form of the compound.
Other NSAID Glucuronides: Similar glucuronide conjugates of other NSAIDs like Ibuprofen and Naproxen
Uniqueness
Mefenamic-d3 Acyl-Beta-D-glucuronide is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in metabolic studies .
Propiedades
Fórmula molecular |
C21H23NO8 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[2-methyl-3-(trideuteriomethyl)anilino]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1/i1D3 |
Clave InChI |
DAHIGOGKMFBIOR-SIBOGOLCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
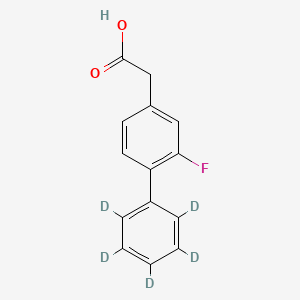
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
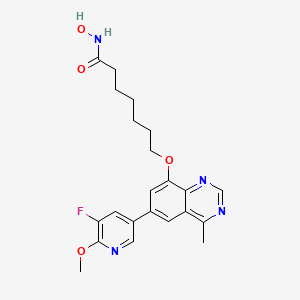



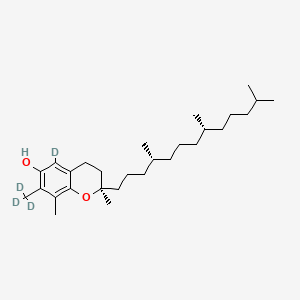
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)
